N-cyclohexyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
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Overview
Description
N~2~-CYCLOHEXYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-CYCLOHEXYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE typically involves the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is followed by further modifications to introduce the cyclohexyl and furamide groups. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~2~-CYCLOHEXYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N~2~-CYCLOHEXYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-CYCLOHEXYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYL-4-NITROISOXAZOLE: Known for its antimicrobial properties.
2,3,5-SUBSTITUTED PERHYDROPYRROLO[3,4-D]ISOXAZOLE-4,6-DIONES: Investigated for antibacterial activity.
Uniqueness
N~2~-CYCLOHEXYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE stands out due to its unique combination of the cyclohexyl and furamide groups, which may enhance its biological activity and specificity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C17H22N2O3 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-cyclohexyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H22N2O3/c1-11-15(12(2)22-19-11)10-14-8-9-16(21-14)17(20)18-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,18,20) |
InChI Key |
LDODYQWZXROBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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